molecular formula C13H16BrN3S B1526957 4-({[(4-bromothiophen-2-yl)methyl](methyl)amino}methyl)-N-methylpyridin-2-amine CAS No. 1271451-74-1

4-({[(4-bromothiophen-2-yl)methyl](methyl)amino}methyl)-N-methylpyridin-2-amine

Cat. No.: B1526957
CAS No.: 1271451-74-1
M. Wt: 326.26 g/mol
InChI Key: AGGCMWFCOCOORD-UHFFFAOYSA-N
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Description

4-({(4-bromothiophen-2-yl)methylamino}methyl)-N-methylpyridin-2-amine is a complex organic compound that features a pyridine ring substituted with a bromothiophene moiety and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(4-bromothiophen-2-yl)methylamino}methyl)-N-methylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-({(4-bromothiophen-2-yl)methylamino}methyl)-N-methylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-({(4-bromothiophen-2-yl)methylamino}methyl)-N-methylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({(4-bromothiophen-2-yl)methylamino}methyl)-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({(4-bromothiophen-2-yl)methylamino}methyl)-N-methylpyridin-2-amine is unique due to its specific substitution pattern and the presence of both a bromothiophene and a pyridine ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

4-[[(4-bromothiophen-2-yl)methyl-methylamino]methyl]-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3S/c1-15-13-5-10(3-4-16-13)7-17(2)8-12-6-11(14)9-18-12/h3-6,9H,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGCMWFCOCOORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=C1)CN(C)CC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[(4-bromothiophen-2-yl)methyl](methyl)amino}methyl)-N-methylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
4-({[(4-bromothiophen-2-yl)methyl](methyl)amino}methyl)-N-methylpyridin-2-amine
Reactant of Route 3
4-({[(4-bromothiophen-2-yl)methyl](methyl)amino}methyl)-N-methylpyridin-2-amine
Reactant of Route 4
4-({[(4-bromothiophen-2-yl)methyl](methyl)amino}methyl)-N-methylpyridin-2-amine
Reactant of Route 5
Reactant of Route 5
4-({[(4-bromothiophen-2-yl)methyl](methyl)amino}methyl)-N-methylpyridin-2-amine
Reactant of Route 6
Reactant of Route 6
4-({[(4-bromothiophen-2-yl)methyl](methyl)amino}methyl)-N-methylpyridin-2-amine

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